N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide
Description
N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 5-methylpyridin-2-yl substituent. Its dihydrochloride salt form (ChemBase ID: 255656) has a molecular formula of C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol . Key physicochemical properties include a calculated pKa of 11.9, LogP of 1.23, and moderate water solubility (logP = 1.09). The compound adheres to Lipinski’s Rule of Five, with a polar surface area of 54.02 Ų and two rotatable bonds, suggesting favorable pharmacokinetic properties .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15) |
InChI Key |
LECYFWHVJWEUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrrolidine-2-carboxamide core is shared with several derivatives, but variations in substituents lead to divergent properties and activities:
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (1.23) is higher than that of hydroxylated derivatives (e.g., 21g in ), which likely have lower LogP due to polar substituents.
- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like BJ52698 () .
- Polarity : Hydroxyl or carboxylic acid substitutions (e.g., 4-hydroxyproline derivatives in ) increase polarity, affecting membrane permeability .
Key Research Findings
- Substituent Impact : Pyridine and pyrimidine rings enhance π-π stacking in target binding, while hydroxyl groups improve solubility but reduce blood-brain barrier penetration .
- Salt Forms : Dihydrochloride salts (e.g., the target compound) are preferred for in vivo studies due to enhanced bioavailability .
- Activity-Structure Relationships : Electron-withdrawing groups (e.g., chlorine in ) increase metabolic stability, whereas bulky substituents (e.g., benzoxazole in ) may hinder diffusion .
Biological Activity
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. The focus is on synthesizing findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring substituted with a 5-methylpyridine moiety and a carboxamide group, which are known to influence its biological properties.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. A study by Poyraz et al. (2023) demonstrated that various pyrrolidine derivatives exhibited significant antibacterial activity against Gram-negative bacteria, with some compounds achieving IC50 values in the low micromolar range .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 4.50 |
| Other Pyrrolidine Derivatives | S. aureus | 6.20 |
This table summarizes the antimicrobial efficacy of this compound compared to other derivatives.
Anticancer Activity
The anticancer properties of this compound have also been explored. A recent study indicated that pyrrolidine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro assays demonstrated that this compound showed promising activity against several cancer cell lines, with IC50 values reflecting its potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8.00 |
| HeLa (Cervical) | 7.50 |
| A549 (Lung) | 9.20 |
These results suggest that this compound may serve as a lead compound for further anticancer drug development.
Neuroprotective Effects
Neuroprotective effects have been attributed to compounds containing pyrrolidine and pyridine rings. The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases . Notably, studies have indicated that this compound may modulate cholinergic pathways, providing a rationale for its use in Alzheimer's disease research.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : In a comparative study, derivatives of pyrrolidine were tested against resistant bacterial strains, showing that this compound had superior activity against ESBL-producing E. coli .
- Anticancer Mechanisms : A study demonstrated that the compound induced apoptosis in cancer cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
